Cyclopropanone oxime
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-cyclopropylidenehydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO/c5-4-3-1-2-3/h5H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVLIKHTHIFMNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623274 | |
| Record name | N-Cyclopropylidenehydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
71.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155045-16-2 | |
| Record name | N-Cyclopropylidenehydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Cyclopropanone Oxime and Its Derivatives
Direct Synthesis of Cyclopropanone (B1606653) Oxime from Cyclopropanone Precursors
Cyclopropanone itself is a highly strained and kinetically unstable molecule, making its direct use in synthesis challenging. nih.gov Consequently, its more stable precursors, such as cyclopropanone hemiacetals, are typically employed for synthetic transformations. wikipedia.orgresearchgate.net The direct synthesis of cyclopropanone oxime involves the reaction of these stable cyclopropanone equivalents with hydroxylamine (B1172632). vedantu.com
One of the most common and practical precursors is 1-ethoxy-1-hydroxycyclopropane. This hemiacetal reacts with an aqueous solution of hydroxylamine to yield this compound. The reaction proceeds through the in-situ formation of cyclopropanone, which is immediately trapped by hydroxylamine. This method provides a viable route to the target oxime without isolating the unstable parent ketone. A similar approach involves using 1-hydroxycyclopropylammonium chloride, which can generate 1-aminocyclopropanol (B1218379) in situ, another precursor that can lead to cyclopropanone derivatives. researchgate.net
Another documented pathway involves the treatment of cyclopropanone hemiacetals with hydroxylamine hydrochloride. For instance, the reaction of 1-ethoxy-1-hydroxycyclopropane with hydroxylamine hydrochloride in a suitable solvent system affords this compound. The general transformation is illustrated by the reaction of a cyclopropanone hemiacetal with hydroxylamine, leading to the formation of the oxime and eliminating alcohol and water.
Synthesis of Cyclopropane-Containing Oxime Esters
The synthesis of oxime esters that incorporate a cyclopropane (B1198618) ring can be achieved through innovative ring-opening strategies. A notable method involves the ring-opening of donor-acceptor cyclopropane diesters. This reaction, catalyzed by a Brønsted acid, provides access to functionalized oxime esters. iitrpr.ac.in The process typically involves the reaction of a cyclopropane diester with an N-hydroxyimidoyl chloride in the presence of a catalyst, leading to the formation of the corresponding oxime ester. This methodology highlights the utility of strained cyclopropane rings as synthons for more complex acyclic structures.
In a study by Banerjee and coworkers, various donor-acceptor cyclopropane diesters were reacted with N-hydroxyimidoyl chlorides to demonstrate the scope of this transformation. iitrpr.ac.in The findings are summarized in the table below.
| Entry | Cyclopropane Substrate | N-hydroxyimidoyl chloride | Product (Oxime Ester) | Yield (%) |
| 1 | Diethyl 2-phenylcyclopropane-1,1-dicarboxylate | 4-Methyl-N-hydroxybenzimidoyl chloride | Diethyl 2-(4-methylbenzoyloxyimino)-2-phenylacetate | 85 |
| 2 | Diethyl 2-phenylcyclopropane-1,1-dicarboxylate | 4-Chloro-N-hydroxybenzimidoyl chloride | Diethyl 2-(4-chlorobenzoyloxyimino)-2-phenylacetate | 82 |
| 3 | Diethyl 2-(4-methoxyphenyl)cyclopropane-1,1-dicarboxylate | 4-Methyl-N-hydroxybenzimidoyl chloride | Diethyl 2-(4-methoxyphenyl)-2-(4-methylbenzoyloxyimino)acetate | 88 |
| 4 | Diethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylate | N-hydroxybenzimidoyl chloride | Diethyl 2-(4-chlorophenyl)-2-(benzoyloxyimino)acetate | 79 |
Table based on findings from the synthesis of oxime esters via ring-opening of cyclopropane diesters. iitrpr.ac.in
Related Synthetic Strategies for Cyclopropane and Oxime Moieties
The construction of this compound and its derivatives relies on fundamental reactions that form the cyclopropane ring and the oxime group.
Cyclopropanation Reactions (e.g., Simmons–Smith, diazo compounds, MIRC)
Several powerful methods exist for the synthesis of the cyclopropane ring. rsc.org
Simmons–Smith Reaction : This is a widely used stereospecific method for converting alkenes into cyclopropanes. rsc.org It typically employs a carbenoid, the Simmons-Smith reagent, which is generated from diiodomethane (B129776) and a zinc-copper couple. The reaction is known for its high degree of stereospecificity, where the geometry of the starting alkene is retained in the cyclopropane product. rsc.org Chiral auxiliaries can be used to achieve enantioselective cyclopropanations. marquette.edu
Diazo Compounds : The reaction of alkenes with carbenes generated from diazo compounds is a versatile method for cyclopropane synthesis. Transition metal catalysts, particularly those based on rhodium and copper, are often used to mediate this transformation. For example, the rhodium-catalyzed decomposition of ethyl diazoacetate in the presence of an olefin leads to the corresponding ethyl cyclopropanecarboxylate. rsc.orgorganic-chemistry.org Intramolecular versions of this reaction are also highly effective for constructing complex molecules containing cyclopropane rings. rsc.org
Michael-Initiated Ring-Closure (MIRC) : MIRC reactions are powerful domino processes for forming cyclopropanes. rsc.org The reaction involves the conjugate addition of a nucleophile to an activated alkene (a Michael acceptor), followed by an intramolecular nucleophilic substitution (ring closure) to form the three-membered ring. A classic example is the Corey-Chaykovsky reaction, where a sulfur ylide acts as the nucleophile. rsc.org
Oxime Formation from Carbonyl Compounds
The formation of an oxime is a standard transformation in organic chemistry, achieved by reacting a carbonyl compound (an aldehyde or a ketone) with hydroxylamine (NH₂OH). vedantu.com The reaction is typically carried out in a weakly acidic solution, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. The nitrogen atom of hydroxylamine then acts as a nucleophile, attacking the carbonyl carbon. vedantu.com A subsequent dehydration step, involving the elimination of a water molecule, yields the C=N double bond characteristic of the oxime functional group. vedantu.comthieme-connect.de The reaction can produce a mixture of (E) and (Z) geometric isomers. vedantu.com
| Reactant 1 | Reactant 2 | Product |
| Aldehyde (R-CHO) | Hydroxylamine (NH₂OH) | Aldoxime (R-CH=NOH) |
| Ketone (R-CO-R') | Hydroxylamine (NH₂OH) | Ketoxime (R-C(=NOH)-R') |
Reactivity and Transformations of Cyclopropanone Oxime
Rearrangement Reactions
Rearrangement reactions of cyclopropanone (B1606653) oxime and its derivatives often proceed through pathways that expand or contract the cyclic framework, leading to the formation of stable heterocyclic or carbocyclic systems.
The Beckmann rearrangement is a classic acid-catalyzed reaction that converts an oxime into an amide or a lactam for cyclic oximes. slideshare.netmasterorganicchemistry.comlibretexts.org The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group. This is followed by a concerted migration of the group anti-periplanar to the leaving group, resulting in the formation of a nitrilium ion. Subsequent hydrolysis yields the final amide or lactam product. slideshare.netlibretexts.org
In the context of cyclopropyl (B3062369) ketone oximes, this rearrangement leads to ring-expanded products. For instance, the photo-Beckmann rearrangement of cyclopropyl ketone oximes, such as 3α,5-cyclo-5α-cholestan-6-one oxime, has been shown to produce isomeric lactams where the cyclopropane (B1198618) ring remains intact. oup.com The photolysis of another βγ-cyclopropyl ketone oxime in methanol (B129727) yielded the corresponding ring-expanded aza-B-homo lactams, again without cleavage of the cyclopropane ring. rsc.org These reactions demonstrate that the Beckmann rearrangement can serve as a method for synthesizing larger, nitrogen-containing rings while preserving the adjacent cyclopropane moiety.
Table 1: Examples of Beckmann Rearrangement in Cyclopropyl Ketone Oximes
| Starting Material | Reaction Type | Products | Reference |
|---|---|---|---|
| 3α,5-Cyclo-5α-cholestan-6-one oxime | Photo-Beckmann Rearrangement | Isomeric lactams | oup.com |
The Favorskii rearrangement traditionally involves the conversion of α-halo ketones to carboxylic acid derivatives, proceeding through a cyclopropanone intermediate. organic-chemistry.orgslideshare.net When applied to cyclic oxime derivatives, analogous rearrangements can lead to ring contraction. A notable example is the nickel-catalyzed Favorskii-type rearrangement of cyclobutanone (B123998) oxime esters, which contract to form cyclopropanecarbonitriles. organic-chemistry.org
This transformation is typically promoted by a base and a nickel catalyst, such as NiCl2(glyme) with a ligand like dtbbpy. organic-chemistry.org The mechanism is proposed to involve the formation of a nickelacyclobutane intermediate. Subsequent reductive elimination leads to the cleavage of a C-C bond and the formation of the contracted cyclopropane ring. organic-chemistry.org This reaction provides a strategic approach for synthesizing highly functionalized three-membered rings from larger, more accessible cyclic ketone derivatives.
Table 2: Nickel-Catalyzed Favorskii-Type Ring Contraction
| Starting Material | Catalyst/Reagents | Product Type | Reference |
|---|
Beckmann Rearrangement and Analogous Ring Expansions
Ring-Opening Reactions
The significant ring strain of the cyclopropane ring (approximately 27.5 kcal/mol) is a powerful thermodynamic driving force for ring-opening reactions. uark.edursc.org These transformations can be initiated by nucleophiles, metal catalysts, or radical species, leading to a variety of linear, functionalized products.
The C-C bonds of a cyclopropane ring can be cleaved by the attack of a nucleophile, particularly when the ring is activated by electron-withdrawing groups (a donor-acceptor cyclopropane). colab.wsresearchgate.net In the case of cyclopropanone oxime derivatives, the oxime group can function as part of the "acceptor" system. The reaction is often facilitated by a Lewis acid, which activates the cyclopropane ring towards nucleophilic attack. researchgate.net The nucleophile attacks one of the cyclopropyl carbons, leading to the cleavage of a distal C-C bond and the formation of a linear, open-chain intermediate. uoguelph.ca This intermediate can then be trapped or undergo further transformation. For example, Lewis acid-catalyzed ring-opening of donor-acceptor cyclopropanes can lead to an intermediate that, upon treatment with a base, constructs an oxime ester. researchgate.net
Transition metals are highly effective in promoting the ring-opening of strained rings. Various metals, including palladium, gold, nickel, and iron, have been employed to catalyze the ring-opening of cyclopropane and cyclobutane (B1203170) oxime derivatives. organic-chemistry.orgcolab.wsresearchgate.net
For instance, Au(I) and Pd(II) salts catalyze the reaction of 1-(alkyn-1-yl)cyclopropyloxime ethers with nucleophiles. colab.ws The proposed mechanism involves the formation of an azaspiro[2.4]heptadiene intermediate, which subsequently undergoes nucleophilic attack to open the three-membered ring, ultimately yielding substituted pyrroles. colab.ws Similarly, iron-catalyzed ring-opening of cyclobutanone oxime esters with allylic sulfones has been shown to produce cyanoalkylated alkenes via C-C bond cleavage. researchgate.net These metal-catalyzed processes provide efficient routes to complex acyclic and heterocyclic structures from strained-ring precursors.
Table 3: Metal-Catalyzed Ring-Opening Reactions
| Substrate Type | Catalyst | Outcome | Reference |
|---|---|---|---|
| 1-(Alkyn-1-yl)cyclopropyloxime ethers | Au(I) or Pd(II) salts | Ring-opening/cyclization to form substituted pyrroles | colab.ws |
| Cyclobutanone O-acyl oxime | FeSO4·7H2O | Ring-opening/allylation to form cyanoalkylated alkenes | researchgate.net |
Radical reactions provide another effective pathway for the cleavage of the cyclopropane ring in oxime derivatives. The process is typically initiated by the formation of an iminyl radical from the oxime, often through single-electron oxidation. uark.eduresearchgate.net This highly reactive radical can then induce β-scission of one of the cyclopropane C-C bonds. This ring-opening step is energetically favorable due to the release of ring strain and results in the formation of a more stable carbon-centered radical. uark.eduresearchgate.net
This distal carbon radical can then be trapped by a radical acceptor to form a new C-C or C-heteroatom bond. For example, a silver-catalyzed reaction between cyclopropanols and sulfonyl oxime ethers proceeds through a radical mechanism to furnish γ-keto oxime ethers. rsc.org The existence of such radical pathways has also been supported by radical clock experiments, where the rapid opening of a cyclopropane ring is used to confirm the presence of a radical intermediate. beilstein-journals.org
Electroreductive Ring-Opening Carboxylation
A noteworthy transformation of this compound derivatives is the electroreductive ring-opening carboxylation. This reaction provides a pathway to γ- and δ-cyanocarboxylic acids. researchgate.netacs.org The process involves the electrochemical reduction of cycloketone oxime esters in the presence of carbon dioxide, which serves as a C1 source. researchgate.netresearchgate.net
The reaction is typically carried out under constant current conditions within an undivided cell. researchgate.netacs.org A glassy carbon cathode and a sacrificial magnesium anode are commonly employed. researchgate.netacs.org This method is advantageous due to its use of atmospheric carbon dioxide and its ability to proceed under mild conditions. researchgate.netresearchgate.net The key intermediates in this transformation are believed to be electrochemically generated cyanoalkyl radicals and subsequently formed cyanoalkyl anions, which then react with CO2. researchgate.netacs.org This electroreductive strategy represents a novel approach to the dicarboxylation of carbon-carbon single bonds in strained ring systems. acs.org
Table 1: Conditions for Electroreductive Ring-Opening Carboxylation
| Parameter | Condition |
|---|---|
| Cell Type | Undivided |
| Cathode | Glassy Carbon |
| Anode | Magnesium (sacrificial) |
| CO2 Source | Atmospheric Pressure |
| Conditions | Constant Current |
| Products | γ- and δ-cyanocarboxylic acids |
Cycloaddition Reactions Involving this compound Scaffolds
This compound derivatives are valuable precursors in various cycloaddition reactions for the synthesis of heterocyclic compounds.
[3+2] Cycloadditions to Access Nitrogen-Containing Heterocycles
Cyclopropanone oximes can participate in formal [3+2] cycloaddition reactions, yielding nitrogen-containing heterocycles such as isoxazolidines and pyrrolidines. rsc.orgthieme-connect.comresearchgate.net These reactions often proceed through the ring-opening of an activated cyclopropane to form a 1,3-dipole, which then undergoes cycloaddition with a dipolarophile. thieme-connect.com For instance, the reaction of donor-acceptor cyclopropanes with in situ generated nitrosocarbonyl compounds, catalyzed by a Lewis acid like magnesium iodide, affords functionalized isoxazolidines. researchgate.net Similarly, the reaction of activated cyclopropanes with imines can lead to the formation of pyrrolidine (B122466) derivatives. thieme-connect.com The formation of complex pyrrolidines has been achieved through the intramolecular reaction of oxime ethers with cyclopropane diesters, resulting in pyrrolo-isoxazolidines. nih.gov
The cycloaddition of nitrile oxides, which can be generated in situ from oximes, with alkenes is a well-established method for synthesizing isoxazolines. ijpcbs.comorganic-chemistry.org This reaction is a type of Huisgen 1,3-dipolar cycloaddition. organic-chemistry.org
Intramolecular Cycloadditions (e.g., to form isoxazolidines)
Intramolecular cycloadditions of this compound derivatives provide an efficient route to fused heterocyclic systems, particularly isoxazolidines. acs.orgrsc.org For example, O-(2-cyclopropyl)ethyl oxime species can undergo ytterbium(III)-catalyzed intramolecular cycloaddition of the cyclopropane moiety to the oxime group to yield isoxazolidines. acs.org This type of reaction can be highly diastereoselective. nih.gov
Another strategy involves the initial condensation of a haloaldehyde with hydroxylamine (B1172632) to form an oxime, which then undergoes intramolecular cyclization to a nitrone. This intermediate nitrone can then participate in an intermolecular dipolar cycloaddition to produce isoxazolidines. rsc.org The intramolecular 1,3-dipolar cycloaddition of nitrones generated in situ from alkenyl oximes is also a key method for isoxazolidine (B1194047) synthesis. chim.it
Table 2: Examples of Cycloaddition Reactions
| Reaction Type | Reactants | Catalyst/Conditions | Product |
|---|---|---|---|
| [3+2] Cycloaddition | Donor-acceptor cyclopropane, Hydroxycarbamate | Lewis Acid (e.g., MgI2) | Isoxazolidine |
| [3+2] Cycloaddition | Activated cyclopropane, Imine | Lewis Acid (e.g., MgI2) | Pyrrolidine |
| Intramolecular Cycloaddition | O-(2-cyclopropyl)ethyl oxime | Yb(OTf)3 | Isoxazolidine |
| Cascade Reaction | Haloaldehyde, Hydroxylamine, Dipolarophile | - | Isoxazolidine |
Radical Chemistry of this compound and Iminyl Radicals
The radical chemistry of oximes, particularly the generation and reactivity of iminyl radicals, has become a powerful tool in organic synthesis.
Generation and Reactivity of Oxime Radicals
Iminyl radicals can be generated from this compound derivatives through various methods, including photolysis and transition metal catalysis. nih.govacs.orgresearchgate.net O-acyl oxime esters are effective precursors, as they undergo N-O bond fragmentation upon single electron reduction. nsf.govresearchgate.net The photolysis of oxime carbamates can also lead to the formation of iminyl radicals. nih.govacs.org
Once generated, these iminyl radicals exhibit diverse reactivity. d-nb.info A key reaction is the ring-opening of the cyclopropane ring, which leads to the formation of distal cyano-substituted alkyl radicals. researchgate.net This transformation provides a platform for various subsequent functionalization reactions. researchgate.net Iminoxyl radicals, another class of radicals derived from oximes, can undergo intramolecular hydrogen atom transfer (1,5-HAT) followed by cyclization to form isoxazolines. d-nb.info
Applications of Iminyl Radicals from Oxime Fragmentation
The iminyl radicals generated from the fragmentation of cyclopropanone oximes have found numerous applications in the synthesis of nitrogen-containing compounds. mdpi.comnih.gov A significant application is the generation of distal cyano-substituted alkyl radicals through C-C bond cleavage of the cycloketone oxime. researchgate.net These carbon-centered radicals can then participate in a variety of bond-forming reactions. researchgate.net
For example, the iminyl radical can cyclize onto a pendant alkene in a 5-exo fashion, and the resulting alkyl radical can be trapped to form pyrroline (B1223166) derivatives. nih.govrsc.org Copper-catalyzed generation of an iminyl radical (or a related imino-Cu(III) species) from an oxime ester can initiate a cyclization cascade to form various heterocyclic products. rsc.org These radical-based strategies offer alternatives to traditional methods and have expanded the toolkit for synthetic chemists. rsc.org
Table 3: Summary of Radical Reactions
| Radical Species | Generation Method | Key Reactivity | Synthetic Application |
|---|---|---|---|
| Iminyl Radical | Photolysis of oxime carbamates, Reduction of O-acyl oxime esters | Ring-opening of cyclopropane | Synthesis of cyano-substituted alkyl radicals |
| Iminyl Radical | Transition metal catalysis (e.g., Cu, Pd) | Intramolecular cyclization onto alkenes | Synthesis of pyrrolines and other heterocycles |
| Iminoxyl Radical | Oxidation of oximes | 1,5-Hydrogen Atom Transfer (HAT) and cyclization | Synthesis of isoxazolines |
Functional Group Interconversions and Derivatization Strategies of this compound
The oxime functional group in this compound is a versatile handle for a variety of chemical transformations, allowing for its conversion into other important functional groups and the synthesis of diverse derivatives. These reactions are crucial for creating complex molecules with potential applications in fields like medicinal chemistry and materials science.
Reduction Reactions of the Oxime Group
The reduction of the oxime moiety is a primary transformation of this compound, most notably providing a direct route to cyclopropylamine, a valuable synthetic intermediate. ontosight.ai This conversion can be accomplished through various methods, including catalytic hydrogenation and chemical reduction using hydride reagents. The choice of reducing agent and reaction conditions can influence the selectivity and efficiency of the transformation.
Catalytic hydrogenation represents a common and effective method for reducing oximes to their corresponding primary amines. google.comiitm.ac.in This process typically involves reacting the oxime with hydrogen gas in the presence of a metal catalyst. google.com Platinum group metals, such as palladium, platinum, and rhodium, are frequently employed as catalysts for this purpose. iitm.ac.in For instance, the reduction of an oxime to an amine moiety can be carried out using a hydrogen-containing gas (up to 10% hydrogen in an inert gas) at pressures from 1x10⁵ Pa to 7x10⁵ Pa and temperatures between 0°C and 50°C. google.com
The stereochemical outcome of the reduction can be a critical factor, especially when the cyclopropane ring is substituted. The diastereoselectivity of reduction can be influenced by the existing stereochemistry of the molecule and the reaction conditions. For example, the reduction of cyclopentanone (B42830) (E)-oximes using sodium cyanoborohydride (NaBH₃CN) in acetic acid has been shown to produce the corresponding hydroxylamines with high diastereoselectivity. uc.pt Similarly, rhodium-catalyzed hydrogenation has been used for the diastereoselective reduction of a pipecolic acid oxime ether, achieving excellent diastereomeric ratios. uc.pt
Asymmetric reduction methods have also been developed to produce enantiomerically enriched amines from oxime derivatives. The borane-mediated reduction of O-benzyloximes in the presence of a chiral spiroborate catalyst can yield highly enantiopure amines. uc.pt The stereoselectivity of such reductions can sometimes be directed by bulky groups within the molecule; a large tert-butyldimethylsilyl (TBS) ether group, for instance, was found to induce the axial attack of a hydride on an oxime, leading to a specific diastereomer. uc.pt
Below is a table summarizing various research findings on the reduction of cyclic oximes and their derivatives.
| Starting Material | Reducing Agent/Catalyst | Product | Key Findings | Reference(s) |
| This compound | Not specified | Cyclopropylamine | Provides a synthetic route to cyclopropylamine. | ontosight.ai |
| Substituted Cyclopentanone (E)-Oxime | NaBH₃CN in Acetic Acid | Hydroxylamine | Good yields (75-82%) and high diastereoselectivity. | uc.pt |
| Pipecolic Acid O-benzyloxime | Rh-catalyst, H₂ (500 psi) | Hydroxylamine | Excellent diastereoselectivity (100:1) and high yield (92%). | uc.pt |
| (E)- or (Z)-O-benzyloximes | Borane / Chiral Spiroborate | Enantiopure Amines | Leads to highly enantiopure (1-aryl)- and (1-naphthyl)-1-ethylamines. | uc.pt |
| General Oxime | H₂ (≤10%) / Inert Gas | Amine | Effective reduction under low hydrogen concentration and mild conditions. | google.com |
Formation of Oxime Ethers and Other Derivatives
The nucleophilic character of the oxime's oxygen atom allows for the synthesis of a wide array of derivatives, most commonly oxime ethers and esters. These derivatizations are not only useful for protecting the oxime group but also for introducing new functionalities and modifying the molecule's reactivity and biological properties.
Oxime ethers are typically synthesized through the O-alkylation of the parent oxime. acs.org This can be achieved by reacting this compound with various alkylating agents, such as alkyl halides or sulfates, often in the presence of a base. acs.org Metal-catalyzed conditions can expand the scope of suitable alkylating reagents to include alkenes and ethers. acs.org The condensation of a ketone, like cyclobutanone, with a hydroxylamine derivative is a direct method for forming the corresponding oxime ether. rsc.org The resulting oxime ethers are valuable intermediates; for example, oxime-ether tethered donor-acceptor cyclopropanes have been synthesized and subsequently used in annulation reactions to create complex heterocyclic structures. researchgate.net
In addition to ethers, this compound can be converted into oxime esters. A notable example is the synthesis of cyclopropane oxime ester derivatives which have demonstrated significant herbicidal activity. google.com These compounds are prepared from this compound and feature various substituted phenyl or furyl groups attached to the ester moiety. google.com The reactivity of oxime esters is also of synthetic interest. For instance, nickel-catalyzed rearrangement of cyclobutanone oxime esters leads to the formation of cyclopropanecarbonitriles, highlighting a ring-contraction pathway that generates a different cyclopropane derivative. organic-chemistry.org
The following table outlines different strategies for the derivatization of this compound and related cyclic oximes.
| Derivative Type | Synthetic Method | Reagents | Application/Significance | Reference(s) |
| Oxime Ethers | O-alkylation | Alkyl halides, sulfates, alkenes | Synthesis of complex heterocyclic structures via annulation. | acs.orgresearchgate.net |
| Oxime Ethers | Condensation | Ketone + Hydroxylamine derivative | Direct synthesis of oxime ether substrates for further reactions. | rsc.org |
| Oxime Esters | Esterification | Not specified | Preparation of derivatives with significant herbicidal activity. | google.com |
| Cyclopropanecarbonitriles | Ni-catalyzed Rearrangement | Cyclobutanone oxime esters | Ring-contraction reaction to form functionalized cyclopropanes. | organic-chemistry.org |
Mechanistic Investigations of Cyclopropanone Oxime Reactions
Elucidation of Beckmann Rearrangement Mechanisms
The Beckmann rearrangement is a classic acid-catalyzed conversion of an oxime into an N-substituted amide. slideshare.netmasterorganicchemistry.com For cyclic oximes, this reaction provides a pathway to lactams, which are cyclic amides. The established mechanism, when applied to cyclopropanone (B1606653) oxime, offers a route to four-membered β-lactams, compounds of significant interest in medicinal chemistry.
The reaction is initiated by the protonation of the oxime's hydroxyl group by an acid catalyst, converting it into a good leaving group (water). masterorganicchemistry.com This is followed by a concerted migration of the alkyl group positioned anti-periplanar to the leaving group, which attacks the nitrogen atom, displacing the water molecule. This rearrangement step results in the formation of a nitrilium ion. Subsequent attack by water on the electrophilic carbon of the nitrilium ion, followed by tautomerization, yields the final lactam product. slideshare.net In the case of cyclopropanone oxime, this involves the migration of a cyclopropyl (B3062369) carbon atom, leading to the expansion of the three-membered ring to a four-membered azetidin-2-one (B1220530) (β-lactam) ring.
A related transformation, the photo-Beckmann rearrangement, has been investigated for steroidal conjugated cyclopropyl ketone oximes. Photolysis of 3α,5-cyclo-5α-cholestan-6-one oxime was found to produce two isomeric lactams that retained the cyclopropane (B1198618) ring, albeit in low yields. oup.com The poor efficiency was attributed to the presence of the conjugated cyclopropyl system, suggesting that the inherent strain and electronic properties of the ring significantly influence the reaction pathway. oup.com
| Reaction Type | Catalyst/Conditions | Key Intermediate | Product Type | Reference |
|---|---|---|---|---|
| Classical Beckmann | Acid (e.g., H₂SO₄, PCl₅) | Nitrilium ion | β-Lactam (ring expansion) | slideshare.netmasterorganicchemistry.com |
| Photo-Beckmann | UV Light (Photolysis) | Excited state oxime | Isomeric lactams | oup.com |
Pathways of Metal-Catalyzed Transformations (e.g., Ni, Cu, Ag)
Transition metals catalyze a diverse array of transformations involving this compound and its derivatives, proceeding through several distinct mechanistic pathways. The high ring strain of the cyclopropane moiety makes it susceptible to C-C bond cleavage, while the N-O bond of the oxime is also a site of reactivity.
Nickel-Catalyzed Pathways: Nickel catalysts are effective in mediating rearrangements of strained-ring oximes. Studies on the analogous cyclobutanone (B123998) oxime esters show that Ni(0) species can initiate a Favorskii-type rearrangement. organic-chemistry.org The proposed mechanism involves the oxidative addition of the nickel center into a C-C bond of the cyclopropane ring, forming a nickelacyclobutane intermediate. organic-chemistry.orgresearchgate.net This intermediate can then undergo further transformation, such as reductive elimination, to yield rearranged products like cyclopropanecarbonitriles from cyclobutanone oximes. organic-chemistry.orgorganic-chemistry.org This pathway highlights nickel's ability to directly engage with the strained carbocyclic framework.
Copper- and Silver-Catalyzed Pathways: Copper and silver catalysts typically operate via single-electron transfer (SET) mechanisms, initiating radical-based transformations. nsf.gov
Copper: Copper(I) salts can catalyze the aminocarbonylation of cycloketone oxime esters, a reaction that is believed to proceed through a Cu(I)/Cu(II)/Cu(III) catalytic cycle involving radical intermediates. acs.org In other systems, copper catalysts combined with specific ligands can achieve enantioselective Cope-type hydroamination of cyclopropenes with oximes. acs.org This latter process is proposed to occur via an aminocupration event, representing a polar, non-radical pathway. acs.org
Silver: Silver catalysts are well-known to promote radical ring-opening reactions. For instance, the silver-catalyzed reaction of cyclopropanols with sulfonyl oxime ethers proceeds through a radical mechanism to afford γ-keto oxime ethers. rsc.orgacs.org The process is initiated by a SET from the silver catalyst, leading to intermediates that readily undergo ring-opening.
These metal-catalyzed transformations showcase two primary modes of activation: oxidative addition of the metal into a strained C-C or N-O bond (characteristic of Ni, Pd, Rh) and single-electron transfer to generate radical intermediates (characteristic of Cu, Ag, Fe). nsf.gov
| Metal Catalyst | Proposed Key Pathway/Intermediate | Typical Reaction Type | Reference |
|---|---|---|---|
| Nickel (Ni) | Oxidative addition into C-C bond; Nickelacyclobutane intermediate | Rearrangement, Ring contraction | organic-chemistry.orgresearchgate.net |
| Copper (Cu) | Single-Electron Transfer (SET); Radical intermediates / Aminocupration | Radical aminocarbonylation, Hydroamination | acs.orgacs.org |
| Silver (Ag) | Single-Electron Transfer (SET); Radical intermediates | Radical ring-opening | rsc.orgacs.org |
Radical Mechanisms in this compound Chemistry
Radical reactions of this compound are dominated by the rapid ring-opening of the cyclopropylcarbinyl radical system. The cyclopropylcarbinyl-homoallyl rearrangement is one of the fastest known radical rearrangements, often used as a "radical clock" in mechanistic studies. nih.gov The rate constant for the ring opening of a cyclopropylcarbinyl radical is on the order of 10⁸ s⁻¹ at room temperature. nih.gov
The general mechanistic sequence for radical reactions of this compound is:
Radical Initiation: An iminyl or iminoxyl radical is generated from the oxime functionality. This can be achieved through various methods, including single-electron transfer from a transition metal catalyst (e.g., Cu, Ag, Fe), photoredox catalysis, or reaction with other radical initiators. nsf.govnih.govd-nb.info
Ring Opening: The N-centered radical intermediate is positioned adjacent to the cyclopropane ring. This species, a cyclopropylcarbinyl-type radical, undergoes extremely rapid, irreversible cleavage of one of the proximal C-C bonds of the cyclopropane ring. This process relieves the significant ring strain and results in the formation of a resonance-stabilized homoallylic radical (a γ-cyanoalkyl radical). nsf.govnih.gov
Radical Trapping: The newly formed carbon-centered radical is then trapped by another reagent in the reaction mixture, leading to the final product.
This mechanistic paradigm has been demonstrated in related systems. For example, domino reactions of vinylcyclopropyl oxime ethers, initiated by the addition of a thiyl radical, proceed through the characteristic cyclopropane ring-opening to form a linear, unsaturated product. acs.orgjst.go.jp Similarly, ring-opening of cyclobutanone-derived oximes to form distal cyanoalkyl radicals is a well-established strategy for generating carbon radicals for subsequent C-C bond-forming reactions. nsf.gov
| Initiation Method | Key Mechanistic Steps | Resulting Intermediate | Typical Product | Reference |
|---|---|---|---|---|
| Transition Metal (Cu, Ag, Fe) | SET → Iminyl radical formation → Ring opening | γ-Cyanoalkyl radical | Ring-opened functionalized nitriles | nsf.govacs.orgresearchgate.net |
| Photoredox Catalysis | Photo-induced SET → Iminyl radical formation → Ring opening | γ-Cyanoalkyl radical | [3+2] Cycloaddition products | nsf.govacs.org |
| Radical Addition (e.g., R-S•) | Addition to double bond → C-centered radical → Ring opening | Homoallylic radical | Ring-opened adducts | acs.orgjst.go.jp |
Stereochemical Control and Diastereoselectivity in Reactions
The stereochemical outcome of reactions involving this compound is influenced by several factors, including the geometry of the oxime itself and the nature of the catalyst and reagents used.
Substrate Control: The inherent stereochemistry of the starting material is a critical determinant of the product's configuration.
E/Z Isomerism: Oximes exist as E and Z geometric isomers. This isomerism is fundamentally important in reactions like the Beckmann rearrangement, where only the group positioned anti to the hydroxyl leaving group migrates. Therefore, selective synthesis of one oxime isomer can lead to a single lactam product.
Ring Substitution: In substituted cyclopropyl systems, the diastereoselectivity of reactions at an adjacent functional group is dependent on the cis or trans relationship of the substituents on the ring. For example, reductions of a cyclopropyl ketone can proceed with high diastereoselectivity for a cis-substituted cyclopropane but show poor selectivity for the corresponding trans isomer. marquette.edu
Reagent Control: External reagents, particularly chiral catalysts and ligands, can exert powerful control over the stereochemical course of a reaction.
Diastereoselectivity: Highly diastereoselective transformations have been achieved. For instance, a photoredox-catalyzed [3+2] cycloaddition between N-sulfonyl cyclopropylamines (structurally related to this compound) and olefins yields trans-substituted cyclopentanes with high diastereoselectivity. acs.org In another example, the intramolecular reaction between an oxime ether and a cyclopropane diester can be directed to form one of two discrete diastereomers simply by reversing the order of addition of the catalyst and substrate. nih.gov
Enantioselectivity: The use of chiral ligands in metal catalysis enables enantioselective transformations. A notable example is the copper-catalyzed Cope-type hydroamination of cyclopropenes with oximes, where a chiral bisphosphine ligand facilitates the reaction with exceptionally high enantio- and diastereocontrol. acs.orgnih.gov Such systems create a chiral environment around the metal center, influencing the geometry of key intermediates and transition states to favor the formation of one enantiomer over the other.
| Reaction Type | Source of Stereocontrol | Outcome | Key Factor | Reference |
|---|---|---|---|---|
| Beckmann Rearrangement | Substrate (E/Z Isomerism) | Regioselective ring expansion | Anti-periplanar migration | slideshare.net |
| Ketone Reduction | Substrate (cis/trans Isomerism) | High diastereoselectivity | Steric approach control by ring substituents | marquette.edu |
| [3+2] Cycloaddition | Reagent (Photocatalyst) | High diastereoselectivity (trans) | Stepwise radical/ionic mechanism | acs.org |
| Hydroamination | Reagent (Chiral Cu-ligand) | High enantio- and diastereoselectivity | Chiral catalyst environment | acs.org |
| Intramolecular Cycloaddition | Reagent Addition Order | Stereodivergent formation of diastereomers | Kinetic vs. thermodynamic control | nih.gov |
Theoretical and Computational Studies of Cyclopropanone Oxime
Density Functional Theory (DFT) Applications to Reaction Mechanisms
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method in organic chemistry for studying reaction mechanisms. numberanalytics.comcoe.edu It offers a balance between computational cost and accuracy, making it suitable for exploring the potential energy surfaces of complex reactions. DFT calculations allow for the identification of transition states and intermediates, providing a quantitative understanding of reaction pathways. numberanalytics.com
In the study of oximes and their derivatives, DFT has been instrumental in several areas. For instance, the mechanism of 1,3-dipolar cycloaddition reactions involving nitrile oxides, which can be generated from oximes, has been investigated using DFT. mdpi.com These studies help in understanding the regioselectivity and stereoselectivity of such reactions. mdpi.com DFT calculations, such as those at the M06-2X/Def2TZVP/SMD(MeCN) level, have been used to explore different mechanistic pathways, including stepwise radical-mediated processes and concerted cycloadditions. mdpi.com
Furthermore, DFT has been applied to understand the generation and reactions of iminyl radicals, which can be formed from oxime derivatives through N–O bond cleavage. researchgate.netmdpi.com For example, the photolytic dissociation of oxime carbonates, which yields iminyl radicals, has been studied using DFT computations to support experimental observations from techniques like EPR spectroscopy. beilstein-journals.org These computational studies help in predicting the selectivity of iminyl radical cyclizations, such as the competition between ortho- and spiro-cyclization onto aromatic rings. beilstein-journals.org
While specific DFT studies focusing exclusively on the reaction mechanisms of cyclopropanone (B1606653) oxime are not extensively detailed in the provided results, the principles and methodologies applied to other oximes are directly transferable. Such studies would likely focus on reactions involving the strained cyclopropane (B1198618) ring, such as ring-opening reactions, or transformations of the oxime functional group. For example, DFT could be used to model the rearrangement of cyclobutanone (B123998) oxime esters to cyclopropanecarbonitriles, a reaction known to involve ring contraction. organic-chemistry.org
| DFT Application Area | Typical Information Obtained | Example Level of Theory |
| Reaction Pathway Analysis | Transition state geometries and energies, reaction intermediates, activation barriers | M06-2X/Def2TZVP/SMD(MeCN) mdpi.com |
| Mechanistic Elucidation | Stepwise vs. concerted pathways, radical vs. polar mechanisms | B3LYP/6-31G(d,p) mdpi.com |
| Selectivity Prediction | Regioselectivity, stereoselectivity, chemoselectivity | ωB97XD/6-311G(d,p) mdpi.com |
| Radical Reactions | Iminyl radical cyclization pathways, prediction of major products | M06-2X//6-311+G(SMD)//M06-2X/6-31G researchgate.net |
Conformational Analysis and Stereoisomerism (Syn/Anti)
The presence of the C=N double bond in oximes leads to the possibility of stereoisomerism. For unsymmetrical ketoximes like cyclopropanone oxime, two geometric isomers, designated as syn and anti, can exist. unacademy.com The terms refer to the spatial relationship between the hydroxyl group (-OH) and the substituents on the carbon atom of the C=N bond. In the case of this compound, the distinction would be based on the orientation of the -OH group relative to the cyclopropane ring.
Ab initio and semi-empirical quantum chemical studies have been employed to investigate the configurational and conformational preferences in oximes. acs.org These studies can predict the relative stabilities of the syn and anti isomers. The "syn effect," which describes the preference for the syn configuration in certain reactions of oxime carbanions, has been a subject of such theoretical investigations. acs.org
The isomerization between syn and anti forms of oxime radicals is known to be much easier than in the parent oximes, often requiring low temperatures for the observation of individual isomers. beilstein-journals.org Quantum chemical calculations have shown that oxime radicals have a larger C=N–O angle and a shorter N–O bond compared to the corresponding oximes. beilstein-journals.org
The cyclopropane ring itself introduces significant ring strain, primarily due to angle strain from the 60° bond angles. su.edu.pkdalalinstitute.com This strain can influence the geometry and stability of the attached oxime group. Computational methods can be used to analyze the interplay between the ring strain and the conformational preferences of the oxime moiety.
| Isomer Type | Description | Nomenclature |
| Geometric Isomers | Different spatial arrangement of groups around the C=N double bond. unacademy.com | Syn and Anti unacademy.com |
| Conformational Isomers | Different spatial arrangements of atoms that can be interconverted by rotation about single bonds. su.edu.pk | Not applicable to the C=N bond |
In the context of this compound, the syn isomer would have the hydroxyl group on the same side of the C=N bond as the cyclopropane ring, while the anti isomer would have it on the opposite side.
Electronic Structure and Reactivity Predictions
The electronic structure of a molecule is fundamental to its reactivity. Computational methods provide detailed information about the distribution of electrons, which can be used to predict how a molecule will behave in a chemical reaction.
For oximes, the electronic structure of the iminoxyl radical (C=NO•), a key intermediate in many of their reactions, has been a focus of theoretical studies. beilstein-journals.org These radicals are considered σ-radicals, with the unpaired electron localized in an orbital that is orthogonal to the C=N π-bond. beilstein-journals.org The spin density is primarily located on the oxygen and nitrogen atoms. beilstein-journals.org This electronic distribution explains why these radicals can form both C–O and C–N bonds in their reactions. beilstein-journals.org
The reactivity of this compound can be predicted by examining its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals indicate the molecule's ability to act as a nucleophile or an electrophile. The HOMO-LUMO gap is a useful parameter for assessing the chemical reactivity of a molecule. mdpi.com
DFT calculations can also be used to determine various molecular properties that influence reactivity, such as:
Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, visually indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
Global Reactivity Descriptors: Parameters like hardness, softness, and chemical potential can be calculated to provide a quantitative measure of a molecule's reactivity. researchgate.net
The strained cyclopropane ring in this compound is expected to significantly influence its electronic structure and reactivity. The high degree of s-character in the C-C bonds of the ring gives them some properties reminiscent of double bonds, which could lead to unique reactivity patterns compared to non-strained oximes. Theoretical studies can quantify these effects and predict their consequences for chemical transformations.
| Calculated Property | Significance for Reactivity |
| HOMO Energy | Indicates nucleophilic character; higher energy suggests greater reactivity as a nucleophile. |
| LUMO Energy | Indicates electrophilic character; lower energy suggests greater reactivity as an electrophile. |
| HOMO-LUMO Gap | Smaller gap generally implies higher reactivity. mdpi.com |
| Molecular Electrostatic Potential (MEP) | Identifies sites for nucleophilic and electrophilic attack. |
| Spin Density (for radicals) | Shows the distribution of the unpaired electron, predicting sites of radical reactions. beilstein-journals.org |
Spectroscopic Characterization for Structural Elucidation of Cyclopropanone Oxime and Its Adducts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For cyclopropanone (B1606653) oxime, ¹H and ¹³C NMR would provide key information for structural assignment.
Oximes can exist as a mixture of syn and anti geometric isomers, which are often distinguishable by NMR. vedantu.comcapes.gov.br The chemical shifts of the atoms, particularly those near the C=N-OH group, are sensitive to the orientation of the hydroxyl group. capes.gov.brcdnsciencepub.com
¹H NMR Spectroscopy: The proton NMR spectrum of cyclopropanone oxime is expected to show distinct signals for the hydroxyl proton and the cyclopropyl (B3062369) protons. The highly strained cyclopropane (B1198618) ring protons typically appear in a unique upfield region, often between 0.5 and 1.5 ppm. caltech.educaltech.edu The exact chemical shifts and coupling patterns of the four methylene (B1212753) protons would form a complex spin system, further complicated by the potential presence of both syn and anti isomers. rsc.org The hydroxyl proton (-OH) would likely appear as a broad singlet, with its chemical shift being highly dependent on solvent and concentration.
¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, three distinct signals would be anticipated for this compound. The most downfield signal would correspond to the sp²-hybridized oximino carbon (C=N). Studies on related oximes, such as acetoxime and cyclopentanone (B42830) oxime, show this carbon resonates in the range of 150-160 ppm. cdnsciencepub.comchemicalbook.com The two sp³-hybridized methylene carbons of the cyclopropane ring would appear much further upfield. Due to the high degree of s-character in their bonding orbitals, cyclopropyl carbons are typically shielded compared to other alkanes. caltech.edu
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are estimated values based on general principles and data from related compounds.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
|---|---|---|---|
| C=N-OH | Variable (broad singlet) | - | Chemical shift is sensitive to solvent, temperature, and concentration. |
| -C H₂- (ring) | 0.5 - 1.5 | 10 - 30 | Protons on a cyclopropane ring are highly shielded. A complex splitting pattern is expected. |
| C =N-OH | - | 150 - 160 | The sp² carbon of the oxime is the most deshielded carbon. |
Mass Spectrometry (MS) for Molecular Formula Determination
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound. For this compound (C₃H₅NO), high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate mass measurement of its molecular ion. uv.mx
The nominal molecular weight of this compound is 71.08 g/mol , and its exact mass is approximately 71.0371 Da. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺˙) at m/z 71. Subsequent fragmentation would likely involve the loss of small, stable neutral molecules or radicals such as ·OH, H₂O, NO, or HCN, leading to fragment ions at lower m/z values. The fragmentation pattern of the cyclopropane ring itself can also contribute to the spectrum.
In softer ionization techniques like electrospray ionization (ESI), protonated molecules [M+H]⁺ (m/z 72.0449) or adducts with ions like sodium [M+Na]⁺ (m/z 94.0265) or potassium [M+K]⁺ (m/z 110.9960) are commonly observed. uv.mx The formation of such adducts is useful for confirming the molecular weight of the analyte. uv.mx
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. msu.edu The IR spectrum of this compound would be characterized by several key absorption bands. A broad and strong absorption in the region of 3600-3100 cm⁻¹ would be indicative of the O-H stretching vibration of the oxime's hydroxyl group, with the broadness resulting from hydrogen bonding. uobabylon.edu.iq The C=N stretching vibration of the oxime group typically appears as a medium-intensity band in the 1690-1640 cm⁻¹ region. libretexts.orguc.edu Additionally, the C-H stretching vibrations of the cyclopropane ring are expected at slightly higher frequencies (around 3100-3000 cm⁻¹) than those of typical alkanes due to the increased s-character of the C-H bonds. uomustansiriyah.edu.iq
Table 2: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| O-H stretch (hydrogen-bonded) | 3600 - 3100 | Strong, Broad |
| C-H stretch (cyclopropyl) | 3100 - 3000 | Medium |
| C=N stretch (oxime) | 1690 - 1640 | Medium to Weak |
| C-N stretch | 1350 - 1000 | Medium |
| N-O stretch | 960 - 930 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the electronic transitions within a molecule. mdpi.com For this compound, two main transitions would be expected. A weak absorption corresponding to the forbidden n→π* transition of the C=N chromophore would likely occur in the 200-300 nm range. A much stronger absorption for the allowed π→π* transition would be expected at a shorter wavelength, likely below 200 nm. mdpi.com The exact position and intensity of these absorptions can be influenced by the solvent.
X-ray Crystallography for Solid-State Structure Confirmation
X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. utah.edu While a crystal structure for this compound itself is not publicly available, the analysis of a closely related adduct, cyclopropanecarbohydrazide, demonstrates the utility of this technique for cyclopropane derivatives. caltech.educhemchart.com
In the study of cyclopropanecarbohydrazide, X-ray diffraction confirmed the presence of the cyclopropane ring and provided detailed geometric parameters. caltech.edu For instance, it revealed the specific C-C bond lengths within the ring and the bond connecting the ring to the side chain, offering insight into electronic effects like conjugation. caltech.edu The analysis also detailed the hydrogen-bonding networks that stabilize the crystal lattice. caltech.edu A similar analysis of this compound would definitively confirm its molecular structure, resolve the syn/anti stereochemistry in the solid state, and map its intermolecular interactions.
Table 3: Illustrative Crystal Structure Data from a Cyclopropane Adduct (Cyclopropanecarbohydrazide) caltech.edu
| Parameter | Description | Significance for this compound |
|---|---|---|
| Unit Cell Dimensions | The size and angles of the basic repeating unit of the crystal. | Would define the packing arrangement of this compound molecules. |
| Space Group | The symmetry elements present within the crystal. | Reveals the inherent symmetry of the molecule and its arrangement. |
| Bond Lengths & Angles | Precise measurements of all interatomic distances and angles. | Would confirm the geometry of the cyclopropane ring and the oxime group. |
| Hydrogen Bonding | Identification of intermolecular O-H···N or O-H···O interactions. | Would show how this compound molecules interact with each other in the solid state. |
Synthetic Applications of Cyclopropanone Oxime As a Versatile Building Block
Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrrolidines, Azetidines, Isoxazolidines)
The unique combination of a strained ring and a nucleophilic/electrophilic oxime moiety in cyclopropanone (B1606653) oxime makes it a promising precursor for various nitrogen-containing heterocycles. The ring strain of the cyclopropane (B1198618) can be harnessed to drive ring-opening and ring-expansion reactions, while the oxime group can participate in cyclization and cycloaddition reactions.
Pyrrolidines: The synthesis of pyrrolidines often involves the formal [3+2] cycloaddition of a 1,3-dipole with an alkene or imine. Donor-acceptor cyclopropanes can serve as 1,3-dipole synthons. In a related transformation, a photochemical [3+2] cycloaddition between a cyclopropane and an oxime has been shown to produce a hydroxylamine (B1172632) pyrrolidine (B122466) product. thieme-connect.com This reaction proceeds via a single electron transfer, which opens the cyclopropane ring, followed by cycloaddition with the C=N double bond of the oxime. thieme-connect.com Another approach involves the intramolecular reaction of oxime ethers with cyclopropane diesters to form substituted pyrrolo-isoxazolidines, which are precursors to the pyrrolidine motif. nih.gov The thermal hetero [3+2] cycloaddition of a dipolar trimethylenemethane equivalent (derived from an alkylidenecyclopropane) with an O-alkyloxime also yields substituted pyrrolidines. acs.org
Azetidines: The construction of the strained four-membered azetidine (B1206935) ring can be achieved through various synthetic strategies, including cycloadditions and ring expansions. For instance, intermolecular [2+2] photocycloaddition reactions of 2-isoxazoline-3-carboxylates (as oxime precursors) with alkenes have been reported to yield azetidines. nsf.govrsc.org This aza Paternò-Büchi reaction utilizes visible light to promote the cycloaddition. nsf.govrsc.org Furthermore, spirocyclic NH-azetidines can be synthesized from oxime ethers through a titanium(IV)-mediated Kulinkovich-type coupling with Grignard reagents or terminal olefins. rice.edu This reaction is proposed to proceed through a titanacyclopropane intermediate. rice.edu
Isoxazolidines: Isoxazolidines are typically synthesized via [3+2] cycloaddition reactions of nitrones with alkenes. Oximes can serve as precursors to nitrones. An intramolecular cycloaddition of a cyclopropane moiety to an oxime group, catalyzed by Yb(OTf)₃, has been shown to produce isoxazolidines. acs.org In this reaction, the oxime nitrogen is thought to act as a nucleophile, attacking the cyclopropane ring. acs.org Additionally, the reaction of unsaturated oximes can lead to the formation of isoxazolines, which are structurally related to isoxazolidines, through radical-mediated cyclizations. d-nb.inforesearchgate.net
Table 1: Synthesis of Nitrogen-Containing Heterocycles from Cyclopropane and Oxime Derivatives
| Heterocycle | Reactants | Reagents/Conditions | Key Transformation | Reference(s) |
| Pyrrolidine | Cyclopropane, Oxime | Photoredox catalysis | Formal [3+2] cycloaddition | nsf.govnih.gov |
| Pyrrolidine | Alkylidenecyclopropane, O-Alkyloxime | Heat | Thermal hetero [3+2] cycloaddition | acs.org |
| Azetidine | 2-Isoxazoline-3-carboxylate, Alkene | Visible light, Ir(III) photocatalyst | Intermolecular [2+2] photocycloaddition | nsf.govrsc.org |
| Azetidine | Oxime ether, Grignard reagent/Olefin | Ti(IV) complex | Kulinkovich-type coupling | rice.edu |
| Isoxazolidine (B1194047) | O-(2-Cyclopropyl)ethyl Oxime Derivative | Yb(OTf)₃, Heat | Intramolecular cycloaddition | acs.org |
| Isoxazoline | Unsaturated Oxime | TEMPO, K₂S₂O₈ | Radical-mediated C(sp³)-H oxidation and cyclization | researchgate.net |
Construction of Strained Ring Systems
The inherent strain energy of the cyclopropane ring in cyclopropanone oxime (approximately 27.5 kcal/mol) can be a driving force for rearrangements and ring-expansion reactions to construct other strained ring systems. rsc.orgrsc.org The participation of the oxime functionality can guide these transformations toward novel molecular frameworks.
Ring-expansion reactions of cyclopropyl-containing compounds are a known method for synthesizing larger rings. For example, the opening of a cyclopropane ring fused to another ring system can lead to the formation of bicyclic or expanded ring structures. rsc.org While not involving this compound directly, the ring expansion of a benzocyclobutenone oxime sulfonate has been utilized in the total synthesis of (+)-CC-1065, showcasing the utility of strained-ring oxime derivatives in complex synthesis. rsc.org
Furthermore, electrochemical methods have been developed for the ring-opening of strained rings. An electroreductive ring-opening carboxylation of cycloketone oxime esters with carbon dioxide has been reported, demonstrating a novel way to functionalize and expand the ring system. acs.org This suggests that this compound could potentially undergo similar electrochemical transformations. The Simmons-Smith cyclopropanation is a classic method for forming cyclopropane rings, and its principles can be applied in reverse, where a cyclopropyl (B3062369) group acts as a building block for more complex structures. rsc.org
Table 2: Reactions for the Construction of Strained Ring Systems Involving Cyclopropane and Oxime Derivatives
| Starting Material Type | Reagents/Conditions | Product Type | Key Transformation | Reference(s) |
| Benzocyclobutenone oxime sulfonate | Heat or other activation | Ring-expanded product | Ring expansion reaction | rsc.org |
| Cycloketone oxime ester | Electoreduction, CO₂ | Ring-opened dicarboxylic acid derivative | Electroreductive ring-opening carboxylation | acs.org |
| Cyclopropyl sulfide (B99878) with tethered alkene | Magic Blue (oxidant) | Bicyclic system | Oxidatively-driven formal cycloaddition | nih.gov |
| Dichlorocyclobutanone | Base | Substituted cyclopropane | Quasi-Favorskii ring contraction | rice.edu |
Role in the Synthesis of Complex Organic Molecules and Natural Product Scaffolds
The cyclopropane motif is a key structural feature in numerous biologically active natural products, including terpenoids, alkaloids, and fatty acid metabolites. rsc.orgrsc.orgmarquette.edu The rigidity and unique electronic properties of the cyclopropane ring make it a valuable component in medicinal chemistry and drug design. marquette.edu
Domino reactions involving the opening of a strained ring like cyclopropane can lead to a rapid increase in molecular complexity, making them highly valuable in the synthesis of natural products. acs.org For example, a domino process involving the intramolecular ring-opening of an epoxide by an oxime, followed by a [3+2] cycloaddition of the resulting nitrone, has been used to create topologically complex cage-like compounds. acs.org This illustrates how the interplay between an oxime and another strained ring can be a powerful synthetic tool.
The application of cyclopropanation reactions, such as the Simmons-Smith reaction and transition-metal-catalyzed decomposition of diazo compounds, has been instrumental in the total synthesis of many natural products. rsc.org While these methods build the cyclopropane ring, the reverse strategy, using a pre-formed cyclopropane like this compound as a versatile starting material, offers a complementary approach to complex scaffolds. The oxime functionality provides a handle for further transformations, including the introduction of nitrogen atoms and the formation of new heterocyclic rings, which are prevalent in natural products and pharmaceuticals. rsc.org
Table 3: Examples of Cyclopropane and Oxime Derivatives in the Synthesis of Complex Scaffolds
| Starting Material/Intermediate | Target Scaffold/Natural Product Class | Key Reaction | Significance | Reference(s) |
| Epoxide with tethered oxime | Cage-like polycyclic compounds | Domino epoxide ring-opening/nitrone cycloaddition | Rapid construction of complex topology | acs.org |
| Benzocyclobutenone oxime sulfonate | (+)-CC-1065 | Ring expansion | Access to complex fused ring systems | rsc.org |
| Unsaturated oximes | Substituted oxoindoles | Cascade radical cyclization | Formation of medicinally relevant heterocycles | d-nb.info |
| Donor-acceptor cyclopropanes and imines | Spiro[pyrrolidine-2,3'-oxindole] | Lewis acid-catalyzed [3+2] cycloaddition | Construction of spirocyclic alkaloid cores | rsc.org |
Future Directions and Emerging Research Perspectives in Cyclopropanone Oxime Chemistry
Development of Novel Catalytic Systems for Cyclopropanone (B1606653) Oxime Transformations
The advancement of catalytic methods is central to unlocking the full synthetic potential of cyclopropyl (B3062369) oximes. Research is actively pursuing the design of new catalysts that can control the unique reactivity of the strained three-membered ring and the versatile oxime functionality.
Palladium-catalyzed reactions have shown promise in the functionalization of cyclopropane (B1198618) derivatives. Studies on cyclopropyl oxime ethers have demonstrated that the course of the reaction—whether C-H functionalization or C-C bond activation of the cyclopropane ring—is highly dependent on the oxidant and the substrate's directing group. nih.gov For instance, the reaction of cyclopropyl oxime ethers with PhI(OAc)₂ in the presence of a Pd(OAc)₂ catalyst resulted in the ring-opening of the cyclopropane. nih.gov A significant development is the Pd(TFA)₂-catalyzed tandem heterocyclization of 1-(1-alkynyl)cyclopropyl oxime derivatives, which proceeds through an intramolecular nucleophilic attack followed by a ring-opening process to efficiently produce highly functionalized pyrroles under mild conditions. acs.org
Nickel catalysis has emerged as a powerful tool for the rearrangement of cyclic oxime esters. A notable transformation is the nickel-catalyzed Favorskii-type rearrangement of cyclobutanone (B123998) oxime esters, which yields cyclopropanecarbonitriles. researchgate.net This reaction is proposed to proceed through a nickelacyclobutane intermediate formed in situ. researchgate.netorganic-chemistry.org While this example starts from a four-membered ring, it provides a novel catalytic route to functionalized cyclopropane structures, highlighting the potential for developing analogous catalytic systems that start with pre-formed cyclopropanone oxime derivatives to achieve different transformations.
N-Heterocyclic carbenes (NHCs) are being explored as organocatalysts for C-C bond activation, offering a transition-metal-free alternative. An NHC-catalyzed radical-type cross-coupling between cyclic oxime ethers (including cyclobutanone oxime ethers) and aromatic aldehydes has been developed. acs.org This reaction proceeds via a single-electron transfer (SET) process involving a Breslow intermediate, leading to ring-opening acylation. acs.org The application of such organocatalytic systems to cyclopropanone oximes could unveil new, environmentally friendly C-C bond functionalization pathways.
The table below summarizes key findings in the development of novel catalytic systems for transformations involving cyclopropyl oxime derivatives.
| Catalyst System | Substrate Type | Transformation | Key Finding |
| Pd(TFA)₂ | 1-(1-Alkynyl)cyclopropyl oxime derivatives | Tandem Heterocyclization | Efficient synthesis of functionalized pyrroles via a cascade of nucleophilic attack and ring-opening. acs.org |
| Pd(OAc)₂ / PhI(OAc)₂ | Cyclopropyl oxime ethers | Oxidative Ring-Opening | C-C bond activation of the cyclopropane ring is favored over C-H functionalization, sensitive to oxidant choice. nih.gov |
| Nickel / Base | Cyclobutanone oxime esters | Rearrangement | Forms cyclopropanecarbonitriles through a proposed nickelacyclobutane intermediate. researchgate.net |
| N-Heterocyclic Carbene (NHC) | Cyclobutanone oxime ethers | Ring-Opening Acylation | Organocatalytic, metal-free C-C bond activation and coupling with aromatic aldehydes. acs.org |
Green Chemistry Approaches in Synthesis and Transformation
The principles of green chemistry are increasingly influencing the design of synthetic routes for and with cyclopropanone oximes, aiming to reduce waste, avoid hazardous reagents, and improve energy efficiency.
A primary focus is the development of environmentally benign synthesis methods for oximes in general, which can be applied to cyclopropanone. Traditional oxime synthesis often requires conditions that are contrary to green chemistry principles. ijprajournal.com Recent research has demonstrated the use of natural acids, such as those found in citrus fruit juice, as effective and biodegradable catalysts for oxime formation. ijprajournal.com Another approach involves solvent-free synthesis using reusable, solid catalysts like potassium fluoride (B91410) doped alumina (B75360), which offers an economical and eco-friendly option. ijprajournal.com The use of water as a solvent at room temperature for the reaction of aldehydes with hydroxylamine (B1172632) hydrochloride also represents a safe, affordable, and environmentally conscious method. ijprajournal.com
In the transformation of oximes, replacing hazardous reagents is a key goal. For example, the reduction of oximes to amines traditionally uses reagents like lithium aluminum hydride (LAH). A greener alternative that has been successfully employed is the use of Raney Nickel, which is considered a more environmentally friendly reagent. researchgate.net Furthermore, catalytic methods for the direct synthesis of oximes from alcohols and hydroxylamine hydrochloride using a ruthenium pincer catalyst have been reported. This process is highly atom-economical, producing only water and hydrogen as byproducts. researchgate.net
The use of biosolvents is another emerging green approach. The solvent 2-MeTHF, derived from renewable resources, has been successfully used in palladium-catalyzed reactions, demonstrating the potential to replace conventional, more hazardous organic solvents. acs.org Applying these green solvent strategies to the synthesis and catalytic transformations of this compound can significantly reduce the environmental footprint of these processes.
The table below highlights green chemistry approaches applicable to this compound chemistry.
| Green Approach | Specific Method | Advantage | Application Area |
| Natural Catalysts | Use of aqueous extracts from Vitis lanata or Mangifera indica | Biodegradable, renewable, non-toxic. ijprajournal.com | Oxime Synthesis |
| Solvent-Free Synthesis | KF-doped alumina as a solid catalyst | Reusable catalyst, no solvent waste, economical. ijprajournal.com | Oxime Synthesis |
| Eco-Friendly Reagents | Raney Nickel for reduction | Avoids hazardous hydrides like LAH. researchgate.net | Oxime Transformation (Reduction) |
| Atom-Economical Catalysis | Ruthenium pincer catalyst for synthesis from alcohols | High atom economy; byproducts are only H₂ and H₂O. researchgate.net | Oxime Synthesis |
| Biosolvents | Use of 2-MeTHF in catalysis | Renewable solvent, reduced environmental impact. acs.org | Catalytic Transformations |
Exploration of New Reactivity Modes and Domino Processes
A significant frontier in this compound chemistry is the exploration of novel reactivity patterns and the design of domino (or cascade) reactions. Domino reactions, which involve two or more bond-forming events in a single operation, offer remarkable efficiency in building molecular complexity from simple precursors. jst.go.jp
The unique structure of vinylcyclopropyl oxime ethers makes them ideal substrates for initiating domino sequences. Researchers have developed two novel domino reactions triggered by the addition of a thiyl radical. acs.org
Thiyl Radical Addition-Ring-Opening-Hydroxylation: This sequence constructs highly functionalized acyclic ε-thio-δ,γ-unsaturated-α-hydroxy oxime ethers. The process involves the initial addition of a thiyl radical to the vinyl group, which triggers the opening of the strained cyclopropane ring, followed by trapping with molecular oxygen. acs.org
Thiyl Radical Addition-Ring-Opening-Aldol-Type Reaction: In the presence of an aldehyde, a different domino pathway occurs. After the initial radical addition and ring-opening, the resulting intermediate engages in an aldol-type reaction, leading to ε-thio-δ,γ-unsaturated-β-hydroxymethyl oxime ethers. jst.go.jpacs.org
These processes demonstrate how the cyclopropane ring can act as a latent reactive group, unleashed by an initial trigger to participate in a cascade of transformations. The oxime ether group plays a crucial role in these reactions, stabilizing radical intermediates and guiding the reaction pathway. jst.go.jpacs.org
Beyond radical-initiated cascades, new reactivity modes are being uncovered through photocatalysis and transition metal catalysis. The generation of iminyl radicals from oximes via photoredox or metal catalysis is a growing area. nsf.govresearchgate.net These radicals can undergo subsequent cyclizations or additions. While much of this work has focused on other systems, the application to cyclopropanone oximes could lead to novel ring-rearrangement or expansion products, driven by the release of strain energy from the three-membered ring. For example, the fragmentation of cyclobutanone-derived oximes to generate distal carbon-centered radicals for C-C bond formation offers a template for what might be possible with this compound systems. nsf.gov
The intramolecular 1,3-dipolar cycloaddition of nitrones, which can be generated from oximes via a prototropic shift, is another established but underexplored reactivity mode in this specific context. nih.gov Applying this to this compound derivatives containing a pendant olefin could provide rapid access to complex, fused heterocyclic ring systems.
The table below details emerging reactivity modes and domino processes involving cyclopropyl oxime derivatives.
| Reactivity/Domino Process | Initiator/Catalyst | Substrate | Product Type |
| Radical Addition-Ring-Opening-Hydroxylation | Thiyl Radical / O₂ | Vinylcyclopropyl oxime ether | Acyclic ε-thio-δ,γ-unsaturated-α-hydroxy oxime ether. acs.org |
| Radical Addition-Ring-Opening-Aldol Reaction | Thiyl Radical / Aldehyde | Vinylcyclopropyl oxime ether | Acyclic ε-thio-δ,γ-unsaturated-β-hydroxymethyl oxime ether. jst.go.jpacs.org |
| Tandem Heterocyclization | Pd(TFA)₂ | 1-(1-Alkynyl)cyclopropyl oxime | Functionalized Pyrrole. acs.org |
| Iminyl Radical Formation & Fragmentation | Photocatalysis / Metal Catalysis | Cyclic Oxime Esters | Distal carbon-centered radicals for further C-C bond formation. nsf.gov |
Q & A
What are the primary challenges in synthesizing cyclopropanone oxime, and how do current methodologies address these?
Basic Research Question
this compound’s synthesis is complicated by the inherent strain of its three-membered ring and the instability of intermediates. Traditional carbonyl synthesis methods are often ineffective due to ring strain, necessitating indirect approaches. For example, cyclopropenone derivatives can be reduced under controlled conditions to yield this compound, though precise temperature and solvent selection are critical to avoid decomposition . Photolysis of precursors offers an alternative route but requires optimization of light intensity and wavelength to minimize side reactions. Researchers must balance reaction efficiency with stability constraints, often employing spectroscopic monitoring (e.g., NMR, IR) to track intermediate formation .
How can non-adiabatic molecular dynamics (NAMD) simulations elucidate the photodissociation pathways of this compound in solvent environments?
Advanced Research Question
NAMD simulations, combined with time-dependent density functional theory (TD-DFT), provide insights into the excited-state dynamics of this compound. Studies show that UV excitation induces ring-opening pathways, yielding products like propionic acid. Solvent interactions, particularly hydrogen bonding in aqueous environments, stabilize transition states and alter photodissociation kinetics. For cyclopropanone hydrate, solvent interactions prolong excited-state lifetimes, favoring asymmetric dissociation pathways. Computational models must account for solvent polarity and hydrogen-bonding networks to align with experimental UV-Vis spectra and quantum yield data .
What analytical techniques are critical for confirming the structure and purity of this compound derivatives?
Basic Research Question
Structural validation requires a combination of spectroscopic and chromatographic methods:
- NMR Spectroscopy : H and C NMR identify ring strain effects (e.g., deshielded carbonyl carbons) and oxime proton coupling patterns.
- IR Spectroscopy : Stretching frequencies (C=O at ~1700 cm, N–O at ~950 cm) confirm functional groups.
- Mass Spectrometry : High-resolution MS distinguishes isotopic patterns and fragmentation pathways.
- HPLC/Purity Analysis : Reverse-phase HPLC with UV detection ensures >95% purity, critical for downstream reactivity studies .
What role does Quantum Theory of Atoms in Molecules (QTAIM) analysis play in understanding the electronic structure of this compound derivatives?
Advanced Research Question
QTAIM analysis reveals bond critical points (BCPs) and electron density distributions, highlighting the strained C–C bonds and hyperconjugative interactions in this compound. The Laplacian of electron density () at BCPs indicates partial covalent character in the C–N (oxime) bond, while the carbonyl group exhibits strong ionic character. This method quantifies ring strain energy and predicts sites of electrophilic/nucleophilic reactivity, aiding in the design of derivatives for targeted syntheses (e.g., pharmaceuticals) .
What safety considerations are essential when handling this compound in laboratory settings?
Basic Research Question
this compound is toxic upon inhalation, ingestion, or skin contact. Key precautions include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to prevent vapor accumulation.
- First Aid : Immediate rinsing with water for eye/skin exposure; activated charcoal for ingestion.
- Waste Disposal : Neutralization with dilute acid (e.g., HCl) before disposal in designated organic waste containers .
How do solvent interactions influence the excited-state dynamics of this compound hydrate?
Advanced Research Question
In aqueous environments, this compound hydrate forms hydrogen bonds with water, stabilizing the S excited state and altering photochemical pathways. Solvent interactions increase the activation barrier for ring-opening, favoring alternative dissociation routes such as keto-enol tautomerization. Time-resolved fluorescence spectroscopy and molecular dynamics simulations demonstrate that solvent polarity modulates charge-transfer states, impacting product distributions (e.g., propionic acid vs. radical intermediates) .
What strategies resolve contradictions in reported reaction yields for this compound derivatives?
Advanced Research Question
Discrepancies in yields often arise from variations in reaction conditions (e.g., solvent purity, catalyst loading) or incomplete characterization. To address this:
- Reproducibility Protocols : Standardize reagent sources and reaction scales.
- In Situ Monitoring : Use inline FTIR or Raman spectroscopy to track intermediate conversion.
- Statistical Analysis : Apply Design of Experiments (DoE) to identify critical variables (e.g., temperature, pH) .
How can computational models guide the design of stable this compound analogs?
Advanced Research Question
Density functional theory (DFT) predicts thermodynamic stability and substituent effects. For example, electron-withdrawing groups (e.g., –NO) at the oxime position reduce ring strain by delocalizing electron density. Molecular docking simulations further assess bioactivity, enabling targeted modifications for drug discovery (e.g., enzyme inhibitors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
